4,4-Dimethylcyclohexyl aniline
Description
4,4-Dimethylcyclohexyl aniline is a cyclohexane derivative featuring an aniline group (NH₂-substituted benzene) attached to a cyclohexyl ring with two methyl groups at the 4-position. Its molecular formula is C₁₄H₂₁N, with a molecular weight of 203.33 g/mol (calculated from ). The compound's structure combines the rigidity of the cyclohexane ring with the electronic properties of the aniline moiety, making it relevant in medicinal chemistry and material science. Key applications include its use as an intermediate in synthesizing pharmaceuticals, agrochemicals, and polymers.
The 4,4-dimethyl substitution on the cyclohexyl ring introduces steric bulk and lipophilicity, which influence solubility, bioavailability, and receptor binding. For instance, in P-glycoprotein (P-gp) inhibition studies, the methyl groups were found to enhance binding to hydrophobic pockets in the protein .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-(4,4-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-14(2)10-8-13(9-11-14)15-12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3 |
InChI Key |
RNWNJEMUJUPOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Cyclohexyl Ring
The position and nature of substituents on the cyclohexyl ring significantly impact biological activity and physicochemical properties:
Key Findings :
Functional Group Variations
Aniline vs. Amine Derivatives
Key Findings :
- Aniline derivatives (aromatic NH₂) are more electronically active than aliphatic amines, influencing reactivity in coupling reactions.
Phosphonate and Sulfonate Derivatives
Key Findings :
Application-Specific Comparisons
Medicinal Chemistry
- P-gp Modulation : this compound (34% ATPase inhibition) and its difluoro analog () are less potent than later-stage inhibitors but provide critical SAR insights.
- Amino Acid Derivatives: (4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid () demonstrates enhanced lipophilicity for improved receptor interactions.
Material Science
- Polymer Cross-Linking: 4,4′-Diamino-3,3′-dimethyl diphenyl cyclohexane () incorporates aromatic rigidity, contrasting with the aliphatic flexibility of 4,4′-methylenebis(cyclohexylamine) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
